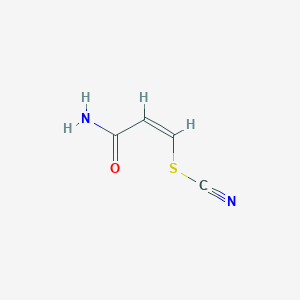
Thiocyanic acid, cis-2-carbamoylvinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, cis-2-carbamoylvinyl ester is an organic compound with the molecular formula C4H4N2OS. It is known for its unique structure, which includes a thiocyanate group (SCN) and a carbamoylvinyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiocyanic acid, cis-2-carbamoylvinyl ester can be synthesized through both photochemical and electrochemical thiocyanation methods. The key stage in these methods is the generation of SCN radicals via one-electron oxidation of SCN anions, followed by their addition to the substrate .
Industrial Production Methods
Industrial production of this compound typically involves the use of visible light and electricity to perform thiocyanation reactions. This approach is favored due to its environmental friendliness and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, cis-2-carbamoylvinyl ester undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include chemical oxidants and visible-light photocatalysts . The conditions for these reactions often involve the use of air as a “green oxidant” and the application of visible light .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of photochemical thiocyanation methods can lead to the formation of 3-amino-2-thiocyanato-α,β-unsaturated carbonyl compounds .
Applications De Recherche Scientifique
Thiocyanic acid, cis-2-carbamoylvinyl ester has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which thiocyanic acid, cis-2-carbamoylvinyl ester exerts its effects involves the generation of SCN radicals via one-electron oxidation of SCN anions . These radicals then react with the substrate to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the thiocyanato group and its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocyanic acid: A related compound with the formula HSCN, known for its tautomerism with isothiocyanic acid.
Isothiocyanic acid: Another related compound with the formula HNCS, which tends to dominate in the vapor phase.
Uniqueness
Thiocyanic acid, cis-2-carbamoylvinyl ester is unique due to its combination of a thiocyanato group and a carbamoylvinyl ester group.
Propriétés
Numéro CAS |
2807-36-5 |
|---|---|
Formule moléculaire |
C4H4N2OS |
Poids moléculaire |
128.15 g/mol |
Nom IUPAC |
[(Z)-3-amino-3-oxoprop-1-enyl] thiocyanate |
InChI |
InChI=1S/C4H4N2OS/c5-3-8-2-1-4(6)7/h1-2H,(H2,6,7)/b2-1- |
Clé InChI |
ZLQULXQLBYUISA-UPHRSURJSA-N |
SMILES isomérique |
C(=C\SC#N)\C(=O)N |
SMILES canonique |
C(=CSC#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


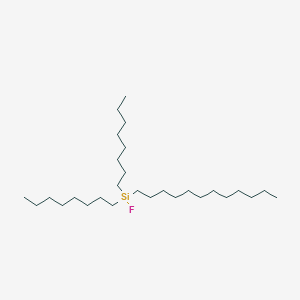

![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
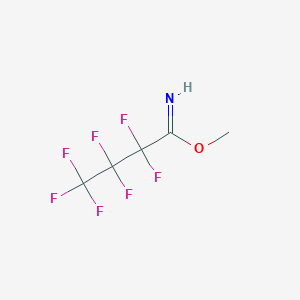
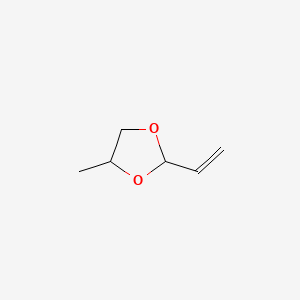

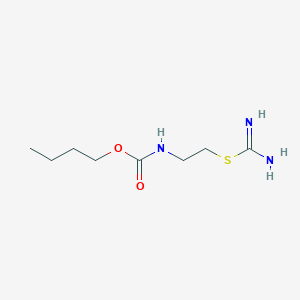
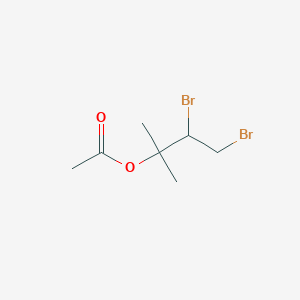
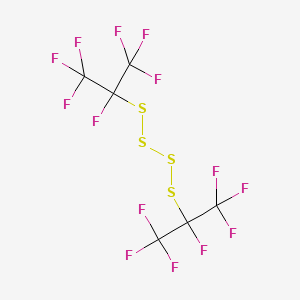
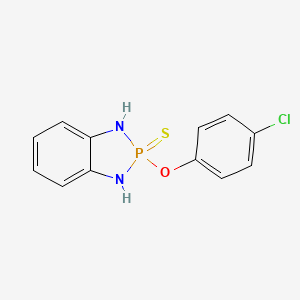
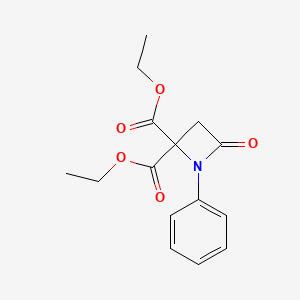
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)

![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
